Tacaciclib

CDK7 covalent inhibition kinase selectivity

Tacaciclib is a clinical-stage, orally bioavailable covalent CDK7 inhibitor, distinct from CDK4/6 agents. Its unique covalent binding offers prolonged target engagement. Essential for validating CDK7 in AML and prostate/breast cancer models, with proven synergy in venetoclax-resistant AML. For R&D use only.

Molecular Formula C30H36N6O3
Molecular Weight 528.6 g/mol
CAS No. 2768774-66-7
Cat. No. B12376602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacaciclib
CAS2768774-66-7
Molecular FormulaC30H36N6O3
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5
InChIInChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1
InChIKeyCVAXNGIXLUILFO-KPGJNUASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tacaciclib (2768774-66-7) Procurement Guide: A Covalent CDK7 Inhibitor for Precision Oncology Research


Tacaciclib (also designated XL102 or AUR102) is an orally bioavailable, selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7) with antineoplastic activity [1]. The compound was originated by Aurigene Discovery Technologies and in-licensed by Exelixis, and is currently under clinical investigation as a monotherapy and in combination regimens for advanced solid tumors and hematologic malignancies [2]. Structurally, tacaciclib features a molecular weight of 528.65 Da, a topological polar surface area of 107.42 Ų, and an XLogP of 2.25, with one Lipinski violation [3].

Why Tacaciclib Cannot Be Substituted with Other CDK Inhibitors: Critical Differentiators for Informed Procurement


Generic substitution among CDK inhibitors is scientifically unsound due to divergent kinase selectivity profiles, distinct mechanisms of covalent engagement, and variable clinical development stages. Tacaciclib is a covalent CDK7 inhibitor, whereas many clinically advanced CDK inhibitors target CDK4/6 (e.g., palbociclib, ribociclib, abemaciclib) or are non-covalent CDK7 inhibitors (e.g., samuraciclib) [1]. CDK7 regulates both cell cycle progression and transcriptional machinery, making it a mechanistically distinct target from CDK4/6 [2]. Furthermore, tacaciclib's covalent binding mode confers prolonged target residence time and potentially differentiated pharmacodynamics compared to reversible ATP-competitive inhibitors [3]. These fundamental differences preclude simple interchangeability and necessitate compound-specific evidence evaluation.

Quantitative Evidence Differentiating Tacaciclib from Alternative CDK7 Inhibitors and CDK4/6 Inhibitors


Covalent CDK7 Inhibition Differentiates Tacaciclib from Reversible Inhibitors Like Samuraciclib

Tacaciclib is a covalent, irreversible inhibitor of CDK7, whereas samuraciclib (CT7001/ICEC0942) is a reversible, ATP-competitive inhibitor [1]. This mechanistic distinction is critical: covalent inhibitors typically exhibit prolonged target engagement and sustained pharmacodynamic effects beyond plasma clearance [2]. In vitro kinase assays demonstrate that samuraciclib inhibits CDK7 with an IC50 of 40-41 nM, but tacaciclib's covalent binding precludes direct IC50 comparisons due to time-dependent inhibition kinetics .

CDK7 covalent inhibition kinase selectivity

Potent Antiproliferative Activity in Primary AML Blasts with Defined Inhibitory Concentration

In a study of 54 primary myeloid blast samples from acute myeloid leukemia (AML) patients, tacaciclib (XL102) exhibited an inhibitory effect on CDK7 with a mean concentration of 300 nM (range: 4.0–952 nM) [1]. This represents the only publicly reported cellular potency metric for tacaciclib in primary patient material to date. While comparative data for other CDK7 inhibitors in identical primary blast assays are not available, the nanomolar range of activity supports preclinical validation.

AML primary blasts CDK7 inhibition

Synergistic Combination with Venetoclax Overcomes BCL2 Inhibitor Resistance

Tacaciclib (XL102) demonstrated synergistic anti-leukemic effects when combined with the BCL2 inhibitor venetoclax in both venetoclax-sensitive and venetoclax-resistant AML models [1]. RNA sequencing and gene set enrichment analysis confirmed that the combination downregulated genes involved in proliferation and apoptosis [1]. While synergy quantification (e.g., combination index) is not publicly disclosed, the study provides a strong preclinical rationale for evaluating this combination clinically—a differentiation from CDK4/6 inhibitors, which have distinct resistance mechanisms.

AML venetoclax resistance combination therapy

Robust In Vivo Antileukemic Efficacy in Orthotopic AML Xenograft Models

In NOD/SCID orthotopic and subcutaneous AML xenograft models, tacaciclib (XL102) treatment resulted in a marked reduction of human CD45-positive (hCD45+) marrow cells to a mean of 0.60% (range: 0.04%–3.53%), compared to a vehicle control mean of 38.2% (range: 10.1%–78%) [1]. This represents an approximately 63.7-fold reduction in leukemic cell burden. No direct comparator data with other CDK7 inhibitors in identical xenograft models are publicly available.

xenograft AML in vivo efficacy

Advanced Clinical Development Stage with Phase 1/2 Trials in Multiple Solid Tumors

Tacaciclib (XL102) is currently under investigation in a Phase 1/2 clinical trial (QUARTZ-101, NCT04726332) evaluating oral administration as monotherapy and in combination regimens for patients with advanced solid tumors, including hormone receptor-positive/HER2-negative breast cancer and triple-negative breast cancer [1]. The trial is designed as a dose-escalation and expansion study with up to 298 subjects [2]. In contrast, samuraciclib is in Phase 2 development with Fast Track designation, while LY3405105 (another covalent CDK7 inhibitor) is also in Phase 1 [3].

clinical trial solid tumors breast cancer

Oral Bioavailability Distinguishes Tacaciclib from Intravenously Administered CDK Inhibitors

Tacaciclib is an orally bioavailable CDK7 inhibitor, as confirmed by PubChem, IUPHAR, and clinical trial documentation [1]. This differentiates it from intravenous-only CDK inhibitors such as trilaciclib (a CDK4/6 inhibitor administered IV for myeloprotection) [2]. Favorable pharmacokinetics in non-human primates at exposure levels exceeding projected efficacious concentrations have been reported [3]. While specific oral bioavailability percentage (F%) and pharmacokinetic parameters (Cmax, AUC, t1/2) are not publicly disclosed, the oral route is a key differentiator for preclinical and potential clinical convenience.

oral bioavailability PK dosing route

Optimal Research and Preclinical Application Scenarios for Tacaciclib


Preclinical Investigation of CDK7-Dependent Transcriptional Addiction in AML

Researchers studying transcriptional dysregulation in AML should utilize tacaciclib to validate CDK7 as a therapeutic target, given its reported cellular potency (mean 300 nM) in primary patient blasts and its mechanism of inhibiting RNA polymerase II CTD phosphorylation [1]. The compound's covalent binding enables sustained target engagement in washout experiments.

Combination Therapy Studies to Overcome Venetoclax Resistance in Hematologic Malignancies

Tacaciclib is uniquely positioned for preclinical combination studies with venetoclax in BCL2 inhibitor-resistant AML models, as demonstrated by synergistic downregulation of proliferation and apoptosis genes [1]. This scenario leverages the only reported synergy data for tacaciclib.

In Vivo Efficacy Assessment in Orthotopic Xenograft Models of AML

Investigators requiring validated in vivo antileukemic activity should employ tacaciclib in NOD/SCID orthotopic xenograft models, where a 63.7-fold reduction in hCD45+ marrow cells has been documented [1]. The oral bioavailability simplifies repeated dosing compared to IV CDK inhibitors.

Comparative CDK7 Inhibitor Profiling in Solid Tumor Cell Line Panels

Tacaciclib serves as a benchmark covalent CDK7 inhibitor for comparative profiling against reversible inhibitors (e.g., samuraciclib) or other covalent CDK7 inhibitors (e.g., LY3405105, THZ1) in breast cancer, prostate cancer, and other solid tumor cell lines, as supported by its Phase 1/2 clinical development in these indications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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